REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12](Br)=[C:11]([F:16])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:17][N:18]1CCCC1=O>>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:17]#[N:18])=[C:11]([F:16])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)Br)F
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Name
|
cuprous cyanide
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Quantity
|
71.4 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 24 h
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Duration
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24 h
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Type
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FILTRATION
|
Details
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filtered through ‘hyflo’
|
Type
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CUSTOM
|
Details
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to remove the excess cuprous cyanide
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Type
|
ADDITION
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Details
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Water (200 ml) was added to the solution which
|
Type
|
WASH
|
Details
|
was subsequently washed with ether (2×400 ml)
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Type
|
WASH
|
Details
|
The combined ether extracts were then washed with water (2×500 ml) and brine (500 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an off-white solid which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (dichloromethane) on silica
|
Type
|
CUSTOM
|
Details
|
to yield colourless crystals
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C#N)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |